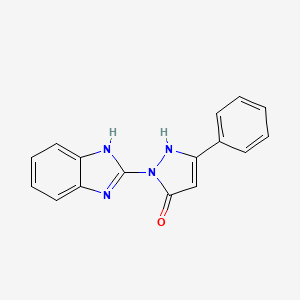

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . Pyrazole derivatives are also significant in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic activities . The combination of these two moieties in a single molecule offers potential for diverse pharmacological applications.

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives often interact with tubulin proteins .

Mode of Action

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, like other benzimidazole derivatives, is believed to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

It is known that benzimidazole derivatives can have antioxidant properties , suggesting they may interact with pathways involving oxidative stress.

Pharmacokinetics

It is known that benzimidazole derivatives can be absorbed and eliminated through the urine .

Result of Action

Benzimidazole derivatives have been shown to have anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .

Análisis Bioquímico

Biochemical Properties

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol has been found to exhibit antioxidant properties . It has been shown to react with various free radicals, indicating its potential role in biochemical reactions involving oxidative stress

Cellular Effects

Some studies have suggested that it may have an impact on tubulin polymerization . It has been observed to elongate the nucleation phase and slow down the polymerization of tubulin, similar to the effects of nocodazole . This suggests that it may influence cell function by affecting the cytoskeleton, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules such as tubulin

Métodos De Preparación

The synthesis of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones to form the benzimidazole ring . This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . Industrial production methods may involve catalytic processes to enhance yield and selectivity .

Análisis De Reacciones Químicas

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol has been explored for various scientific research applications:

Comparación Con Compuestos Similares

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

1H-benzimidazole-2-yl hydrazones: These compounds also exhibit antimicrobial and antioxidant activities.

2-substituted benzimidazoles: Known for their anticancer properties, these compounds share structural similarities with this compound.

Pyrazole derivatives: These compounds are widely studied for their anti-inflammatory and analgesic activities.

The uniqueness of this compound lies in its combined structural features, which offer a broader spectrum of biological activities compared to its individual components .

Actividad Biológica

1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. This compound is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂N₄O, with a molecular weight of 276.3 g/mol. Its structure incorporates a benzimidazole ring fused to a pyrazole moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves:

Tubulin Interaction : Similar to other benzimidazole derivatives, this compound is believed to interact with tubulin proteins, disrupting microtubule assembly during cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .

Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Zone of Inhibition (mm) | Control (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 20 | 30 |

| Escherichia coli | 18 | 28 |

| Bacillus subtilis | 22 | 32 |

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown effectiveness in inducing apoptosis in cancer cell lines through the modulation of cell cycle progression and inhibition of tumor growth. For instance, research demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Study : In vitro studies indicated that this compound inhibited the proliferation of MCF7 breast cancer cells by inducing apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, revealed potent antibacterial activity against resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound for drug development .

Pharmacokinetics

The pharmacokinetic profile shows that this compound is well absorbed and can be eliminated via renal pathways. Its bioavailability and half-life are critical factors influencing its therapeutic efficacy and safety profile .

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVWBWDSXXBVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.